molecular formula C9H3Br2NS2 B429068 3,5-dibromo-4,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene

3,5-dibromo-4,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene

Cat. No.: B429068
M. Wt: 349.1g/mol
InChI Key: FZJRIGKEYNXBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dibromo-4,10-dithia-7-azatricyclo[73002,6]dodeca-1(9),2,5,7,11-pentaene is a heterocyclic compound that features a pyridine ring fused with two thiophene rings and substituted with bromine atoms at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-dibromo-4,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene can be synthesized via halogen-metal exchange reactions. One common method involves the reaction of 1,3-dibromodithieno[3,4-b:3,2-d]pyridine with butyllithium under controlled conditions. The resulting intermediate can then be reacted with various electrophiles to yield different derivatives .

Industrial Production Methods

While specific industrial production methods for 1,3-dibromodithieno[3,4-b:3,2-d]pyridine are not widely documented, the general approach involves large-scale halogen-metal exchange reactions followed by purification processes to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-4,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atoms in the thiophene rings.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-dibromodithieno[3,4-b:3,2-d]pyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the electron-rich thiophene rings. These properties enable it to interact with different molecular targets and pathways, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C9H3Br2NS2

Molecular Weight

349.1g/mol

IUPAC Name

3,5-dibromo-4,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene

InChI

InChI=1S/C9H3Br2NS2/c10-8-6-4-1-2-13-5(4)3-12-7(6)9(11)14-8/h1-3H

InChI Key

FZJRIGKEYNXBCQ-UHFFFAOYSA-N

SMILES

C1=CSC2=C1C3=C(SC(=C3N=C2)Br)Br

Canonical SMILES

C1=CSC2=C1C3=C(SC(=C3N=C2)Br)Br

Origin of Product

United States

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